molecular formula C16H15FN4O B15056156 (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

Cat. No.: B15056156
M. Wt: 298.31 g/mol
InChI Key: ZVNDSHXIPNTYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS 1707392-51-5) is a high-purity fluorophenyl-triazole derivative supplied for advanced research and development. This compound features a molecular formula of C16H15FN4O and a molecular weight of 298.32 g/mol . It is part of the 1,2,4-triazole chemical class, a nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities . Researchers are actively exploring 1,2,4-triazole derivatives for their potential biological activities, including antimicrobial , anti-inflammatory , and anticancer effects . The specific structure of this compound, incorporating both fluorophenyl and methoxyphenyl moieties, is designed to aid in the discovery of new bioactive molecules and the study of structure-activity relationships (SAR) . It serves as a key synthetic intermediate or a candidate for high-throughput screening in drug discovery programs, particularly those targeting multifunctional disorders . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-(3-methoxyphenyl)methanamine

InChI

InChI=1S/C16H15FN4O/c1-22-13-7-3-4-10(9-13)14(18)16-19-15(20-21-16)11-5-2-6-12(17)8-11/h2-9,14H,18H2,1H3,(H,19,20,21)

InChI Key

ZVNDSHXIPNTYBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)F)N

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Amidrazone Intermediates

A widely employed method involves the cyclization of amidrazone precursors. The synthesis begins with the reaction of 3-fluorobenzoyl chloride with (3-methoxyphenyl)methanamine to form an intermediate amide. Subsequent treatment with hydrazine hydrate under reflux conditions yields the amidrazone, which undergoes cyclization in acidic media to form the triazole ring.

Reaction Conditions

  • Step 1 : 3-Fluorobenzoyl chloride (1.2 equiv), (3-methoxyphenyl)methanamine (1.0 equiv), triethylamine (2.0 equiv), dichloromethane, 0°C to room temperature, 12 h.
  • Step 2 : Hydrazine hydrate (3.0 equiv), ethanol, reflux, 24 h.
  • Cyclization : HCl (conc.), ethanol, 80°C, 6 h.

Yield : 58–65% over three steps.

DMF Azine-Mediated Cyclization

A solvent-free approach utilizes N,N-dimethylformamide (DMF) azine as a cyclizing agent. Ground mixtures of 3-fluorophenylamine and (3-methoxyphenyl)methanamine are heated with DMF azine at 150°C for 16 h under inert conditions.

Optimization Data

Parameter Optimal Value Yield Impact
Temperature 150°C +32%
Reaction Time 16 h +25%
DMF Azine Equiv 1.5 +18%

This method achieves a 67% yield but requires rigorous purification via column chromatography.

Copper-Catalyzed Coupling for Triazole Formation

Modified Huisgen Cycloaddition

While typically used for 1,2,3-triazoles, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for 1,2,4-triazoles. A propargylamine derivative of 3-methoxyphenylmethanamine reacts with a 3-fluorophenyl azide under Cu(I) catalysis.

Reaction Scheme

  • Azide Preparation : 3-Fluorophenyl bromide → NaN₃, DMF, 60°C, 8 h.
  • CuAAC : Propargylamine derivative (1.0 equiv), 3-fluorophenyl azide (1.2 equiv), CuSO₄ (0.1 equiv), sodium ascorbate (0.2 equiv), THF/H₂O (1:1), rt, 12 h.

Yield : 54% after HPLC purification.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the cyclocondensation step. Key advantages include improved heat transfer and reduced reaction times.

Process Parameters

Parameter Value
Residence Time 30 min
Temperature 160°C
Solvent Toluene
Catalyst p-TsOH (0.1%)

Output : 12 kg/h with ≥95% purity.

Analytical Characterization

Spectroscopic Validation

Post-synthesis analysis confirms structural integrity:

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.45–7.12 (m, 8H, aromatic)
  • δ 3.84 (s, 3H, OCH₃)
  • δ 3.02 (s, 2H, CH₂NH₂).

HPLC Purity : 98.2% (C18 column, CH₃CN/H₂O gradient).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 65 97 Moderate High
DMF Azine 67 95 Low Moderate
CuAAC 54 98 High Low
Continuous Flow 70 95 Very High Very High

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under acidic conditions. For example:

  • Reagent : Potassium permanganate (KMnO4\text{KMnO}_4) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4)

  • Product : Corresponding nitro compound (-NO2\text{-NO}_2)

  • Conditions : Reflux at 80–100°C for 6–8 hours.

This reaction is critical for modifying the compound’s electronic properties, potentially enhancing interactions with biological targets.

Alkylation and Acylation of the Amine Group

The amine group participates in nucleophilic reactions:

Reaction Type Reagents/Conditions Product
Alkylation Methyl iodide (CH3I\text{CH}_3\text{I}), sodium hydride (NaH\text{NaH}), THF, 0–5°CSecondary amine (-NHCH3\text{-NHCH}_3)
Acylation Acetyl chloride (CH3COCl\text{CH}_3\text{COCl}), pyridine, RTAmide (-NHC(O)CH3\text{-NHC(O)CH}_3)

These reactions are pivotal for derivatization in drug development.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the 3-fluorophenyl group can participate in SNAr reactions under strongly basic conditions:

  • Reagent : Sodium hydride (NaH\text{NaH}) and aryl halides

  • Conditions : Dimethylformamide (DMF), 80°C, 12 hours

  • Example : Replacement of fluorine with nucleophiles (e.g., thiols, amines).

The electron-withdrawing triazole ring activates the fluorophenyl group for substitution, though fluorine’s poor leaving-group nature necessitates harsh conditions.

Cross-Coupling Reactions

The triazole and aromatic rings enable palladium-catalyzed coupling:

  • Buchwald-Hartwig Amination :

    • Catalyst : Palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2)

    • Ligand : Xantphos

    • Base : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3)

    • Product : Aryl-amine derivatives.

This method is widely used to introduce nitrogen-containing substituents for enhanced bioactivity.

Functionalization of the Methoxy Group

The methoxy group can be demethylated under acidic conditions:

  • Reagent : Hydrobromic acid (HBr\text{HBr}) in acetic acid

  • Conditions : Reflux at 120°C for 24 hours

  • Product : Phenolic derivative (-OH\text{-OH}).

Demethylation alters solubility and hydrogen-bonding capacity, impacting pharmacokinetics.

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

  • Cycloaddition Reactions : With alkynes or nitriles to form fused heterocycles.

  • Metal Coordination : Acts as a ligand for transition metals (e.g., Cu, Zn), relevant in catalysis.

Key Research Findings

  • Electronic Effects : The 3-fluorophenyl group’s electron-withdrawing nature directs electrophilic substitutions to the methoxyphenyl ring’s para position.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, DCE) optimize yields in coupling reactions .

  • Stability : The compound exhibits moderate stability under acidic conditions but degrades in strong bases due to triazole ring hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Triazole Positions) Key Features Source
(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine C₁₃H₁₁FN₆ 270.27 4-Fluorophenyl (R1), Pyrazinyl (R5) Pyrazine ring introduces π-π stacking potential; lower molecular weight
(4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine C₁₆H₁₅FN₄O 298.32 4-Fluorophenyl (R1), 3-Methoxyphenyl (R5) Fluorine position (para vs. meta) alters steric/electronic interactions
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine C₁₄H₁₄N₄O₂ 270.29 Furan-2-yl (R5), 3-Methoxyphenyl (R3) Furan increases hydrophobicity; potential for H-bonding via oxygen
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione C₈H₆FN₅S 223.23 3-Fluorophenyl (R5), Thione (S at R3) Thione group enhances metal-binding capacity; higher polarity
(5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine analogs Varies ~300–320 Bromine (R5) vs. Fluorine (R5) Bromine increases molecular weight and van der Waals interactions
Key Observations:
  • Fluorine Position : The meta-fluorine in the target compound (vs. para in ) may reduce steric hindrance and optimize target binding.
  • Methoxy Group: The 3-methoxyphenyl group enhances solubility and H-bond acceptor capacity compared to non-polar substituents.
  • Heterocyclic Variations : Pyrazine () and furan () substituents introduce distinct electronic profiles, affecting bioavailability and target selectivity.

Biological Activity

(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a compound of considerable interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12F2N4\text{C}_{15}\text{H}_{12}\text{F}_2\text{N}_4

This compound features a triazole ring, which is known for its biological activity, particularly in the inhibition of key signaling pathways involved in cancer progression.

Research indicates that triazole derivatives can inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating immune response and cell survival. By inhibiting NF-κB, these compounds can induce apoptosis in cancer cells and prevent their proliferation .

Anti-Cancer Activity

Studies have shown that triazole derivatives exhibit significant anti-cancer activity across various cell lines. For instance:

  • Growth Inhibition : Compounds related to this compound have demonstrated growth inhibition (GI50) values ranging from nanomolar to micromolar concentrations against multiple cancer types. Notably, a lead compound exhibited an EC50 value of 400 nM against acute myeloid leukemia (AML) specimens .

Case Studies

A comprehensive study screened a series of triazole derivatives against 60 human cancer cell lines. The findings highlighted that several derivatives achieved over 60% growth inhibition in at least eight cell lines:

CompoundCell LineGI50 (µM)
7hAML0.4
7dAML1.0
7gAML1.3
7hSolid Tumors0.7

These results underscore the potential of triazole derivatives as effective anti-cancer agents.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and triazole rings significantly influence biological activity. For example:

  • Substituents : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
  • Fluorine Substitution : The introduction of fluorine atoms has been shown to improve binding affinity to target proteins involved in cancer progression .

Q & A

Q. Q1: What are the optimal synthetic routes for (5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine, and how can reaction yields be improved?

Answer: The compound can be synthesized via cyclocondensation of 3-fluorophenyl-substituted hydrazides with 3-methoxyphenyl-substituted nitriles, followed by functionalization of the triazole core. Key steps include:

  • Hydrazide preparation : React 3-fluorophenylcarboxylic acid derivatives with hydrazine hydrate under reflux (80–100°C, 6–8 hrs).
  • Triazole formation : Use microwave-assisted cyclization (150°C, 20 min) to enhance reaction efficiency and reduce side products .
  • Purification : Recrystallization from ethanol/water (7:3 v/v) improves purity (≥95%) .
    Yield optimization requires strict stoichiometric control of reactants (1:1 molar ratio) and inert gas (N₂) purging to prevent oxidation of intermediates .

Q. Q2: How can the molecular structure of this compound be confirmed experimentally?

Answer: Structural validation employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the triazole core geometry, fluorophenyl/methoxyphenyl dihedral angles, and hydrogen-bonding networks. Use SHELXL for refinement (R-factor < 0.05) .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet at δ 3.80–3.85 ppm; triazole NH protons resonate at δ 12.5–13.0 ppm (DMSO-d₆) .
    • ¹³C NMR : The triazole C-3 carbon appears at δ 155–160 ppm, confirming substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Exact mass calculated for C₁₆H₁₄FN₄O ([M+H]⁺): 313.1105; observed deviation < 2 ppm .

Advanced Research Questions

Q. Q3: How do tautomeric equilibria of the 1,2,4-triazole core influence the compound’s crystallographic and spectroscopic properties?

Answer: The 1,2,4-triazole ring exhibits tautomerism between 1H- and 4H- forms, affecting hydrogen-bonding networks and crystal packing.

  • SC-XRD analysis : In the solid state, the 1H-tautomer dominates, with N–H···N hydrogen bonds forming infinite chains (bond length: 2.85–2.90 Å) .
  • Solution-phase studies : Use variable-temperature ¹H NMR (DMSO-d₆, 25–80°C) to observe tautomeric shifts. Broadening of NH signals at elevated temperatures indicates dynamic equilibrium .
  • DFT calculations : Compare relative stabilities of tautomers (B3LYP/6-311+G(d,p)) to predict dominant forms under varying conditions .

Q. Q4: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation approaches include:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify labile sites (e.g., methoxy demethylation). LC-MS/MS detects major metabolites .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the methoxyphenyl ring to block oxidative metabolism .
  • Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Nanoformulation (e.g., liposomes) can enhance solubility and sustained release .

Q. Q5: How can computational modeling predict the compound’s binding affinity to MAPK9, a potential therapeutic target?

Answer:

  • Molecular docking : Use AutoDock Vina to dock the compound into the MAPK9 ATP-binding pocket (PDB ID: 3E8O). Key interactions:
    • Fluorophenyl group forms π-π stacking with Phe-168.
    • Methoxyphenyl moiety engages in hydrophobic contacts with Leu-108 and Val-40 .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
  • Free energy calculations : Use MM-GBSA to estimate binding free energy (ΔG < −8 kcal/mol correlates with high affinity) .

Methodological Challenges

Q. Q6: How should researchers handle polymorphic variations during crystallization?

Answer: Polymorphism is common in triazole derivatives due to flexible substituents. Control strategies:

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents. DMF/water mixtures favor Form I (needle-like crystals), while toluene yields Form II (platelets) .
  • Temperature gradients : Slow cooling (0.5°C/min) from saturation temperature reduces nucleation events, favoring single-polymorph growth .
  • PXRD analysis : Compare experimental patterns with Cambridge Structural Database (CSD) entries to identify known polymorphs .

Q. Q7: What advanced techniques characterize electronic effects of the 3-fluorophenyl and 3-methoxyphenyl substituents?

Answer:

  • UV-Vis spectroscopy : Monitor bathochromic shifts in λ_max (270–290 nm) caused by electron-donating methoxy groups and electron-withdrawing fluorine .
  • Cyclic voltammetry : Measure oxidation potentials (E_pa) to assess electron-donating capacity. Methoxyphenyl raises E_pa by 0.2–0.3 V compared to unsubstituted analogs .
  • Natural Bond Orbital (NBO) analysis : Quantify charge transfer using Gaussian09 at the B3LYP/6-31G* level. Fluorine withdraws 0.15 e⁻ from the triazole ring, enhancing electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.